![molecular formula C17H16FNO2S3 B2630721 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 2034496-69-8](/img/structure/B2630721.png)

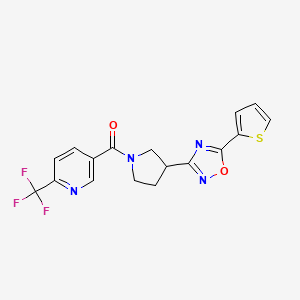

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide, commonly known as "Bithionol sulfone", is a chemical compound that has been used for various scientific research applications. It is a sulfone derivative of Bithionol, which is an antiparasitic drug. Bithionol sulfone has been used in the treatment of various diseases, including cancer, malaria, and tuberculosis.

Aplicaciones Científicas De Investigación

Pharmacological Activity and Receptor Interaction

- Agonist Activity at Alpha 1-Adrenoceptors : N-(2-Hydroxy-5-[2-(methylamino)ethyl]phenyl)methanesulfonamide, a related compound, has been identified as a potent agonist at alpha 1-adrenoceptors. This suggests potential applications in studying vascular smooth muscle function and neurotransmission (Demarinis et al., 1985).

Chemical and Structural Analysis

- Molecular and Supramolecular Structures : N-(2,5-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide provide insights into molecular conformations and hydrogen bonding patterns, relevant for understanding the chemical behavior of related compounds (Gowda et al., 2007a), (Gowda et al., 2007b).

Applications in Organic Synthesis

- Ligands for Metal Coordination : N-(2-(Pyridin-2-yl)ethyl)-derivatives of methanesulfonamide are studied for their potential as ligands in metal coordination, which is significant for catalysis and materials science (Jacobs et al., 2013).

- Chemoselective N-Acylation Reagents : N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides are developed as chemoselective N-acylation reagents, indicating applications in organic synthesis and drug development (Kondo et al., 2000).

Material Science and Electronics

- Semiconductor Research : Studies on polythiophenes where bithiophene units are linked with ethynyl bridges show applications in material science, particularly in the field of semiconductors (Krompiec et al., 2013).

- Organic Field-Effect Transistors and Memory Elements : Research on phenylene-thiophene oligomers with terminal n-perfluorooctyl groups, such as 2,5-bis(4-n-perfluorooctylphenyl)thiophene, indicates potential applications in organic field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2S3/c18-15-3-1-13(2-4-15)12-24(20,21)19-9-7-16-5-6-17(23-16)14-8-10-22-11-14/h1-6,8,10-11,19H,7,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUIRDGWWFFEEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2630646.png)

![7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630647.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)

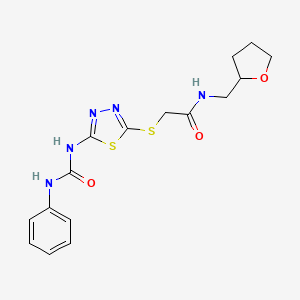

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2630659.png)

![1-[4-(4-Methoxyphenoxy)butyl]piperazine](/img/structure/B2630660.png)